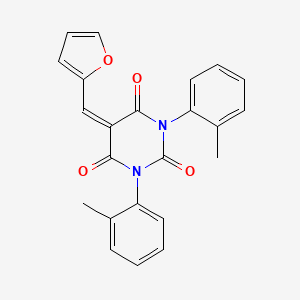

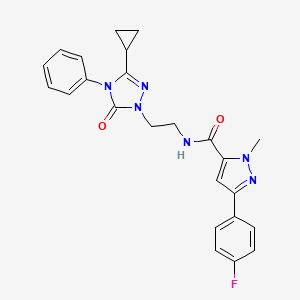

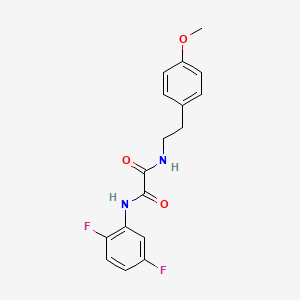

![molecular formula C7H8N2S B2964762 (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine CAS No. 1539122-53-6](/img/structure/B2964762.png)

(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine” is a chemical compound with the molecular formula C7H8N2S . It has a molecular weight of 152.22 .

Synthesis Analysis

The compound can be synthesized by condensation of N-substituted (4H-thieno [3,2-b]pyrrol-5-yl)methanols with pyrrole . Another method involves the use of ester 3d and aqueous EtNH2 .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,9H,4,8H2 . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.Chemical Reactions Analysis

The compound has been used in reactions with N-bromosuccinimide, leading to the formation of dark blue polymers insoluble in organic solvents . It has also been involved in C–C coupling reactions .The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound provide insights into its physical and chemical properties .

Scientific Research Applications

Scaffold for Compound Libraries

(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine and its derivatives serve as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. Hexahydro-2H-thieno[2,3-c]pyrrole, a related scaffold, demonstrates the potential for generating libraries of 3D-shaped molecules, vital in the search for new drugs (Yarmolchuk et al., 2011).

Bicyclic Diamino Scaffold for Peptides

Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, a derivative of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine, is used as a bicyclic diamino scaffold. This scaffold stabilizes parallel turn conformations in peptides, useful for developing novel peptide-based therapeutics (Bucci et al., 2018).

Synthesis of Complex Compounds

The chemical structure of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine allows for the synthesis of complex compounds like palladium(II) and platinum(II) complexes. These complexes exhibit significant potential in areas like anticancer research (Mbugua et al., 2020).

Catalytic Applications

Derivatives of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been used in the synthesis of unsymmetrical pincer palladacycles, showing good catalytic activity and selectivity in various chemical reactions (Roffe et al., 2016).

Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine, related to (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine, has been used in N-heterocyclic ruthenium(II) complexes to catalyze transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (Karabuğa et al., 2015).

Pyrolysis Studies

Research on compounds structurally similar to (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine, like methiopropamine, provides insights into the pyrolysis products formed under recreational drug use conditions. Such studies are vital for understanding the potential psychoactive or toxic products of these compounds (Bouso et al., 2014).

X-ray Crystallography and DFT Studies

Compounds like 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, derived from (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine, have been synthesized and studied using X-ray crystallography and density functional theory (DFT). These studies provide insights into the properties of such compounds, which are important for their potential applications in various fields (Akerman & Chiazzari, 2014).

Polymer Solar Cells

Thieno[3,4-b]-thiophene/benzodithiophene solar cells, related to (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine, have shown significant efficiency enhancement with methanol treatment, indicating its potential in improving renewable energy technologies (Zhou et al., 2013).

Synthesis of Diazepines

The chemical structure of (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine aids in the synthesis of complex heterocyclic compounds like 4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepines, contributing to the development of new chemical entities with potential therapeutic applications (Fujimori et al., 1977).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name |

4H-thieno[3,2-b]pyrrol-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,9H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHKYCHLALBYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1SC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

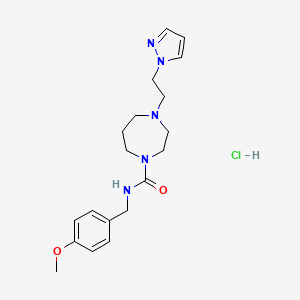

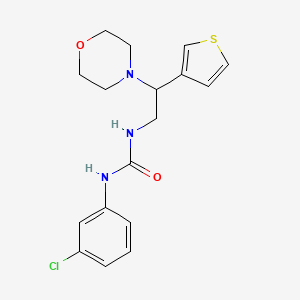

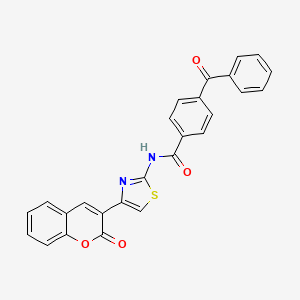

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)

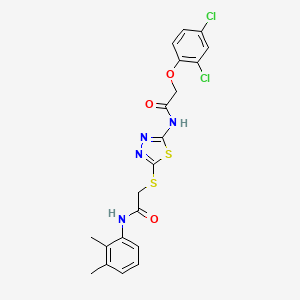

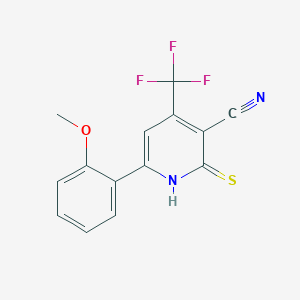

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2964694.png)

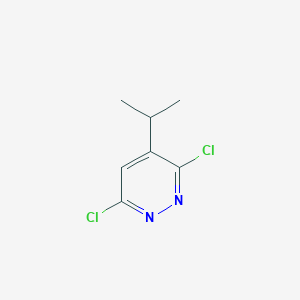

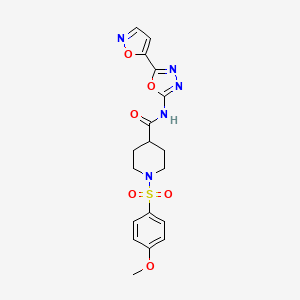

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2964697.png)

![1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide](/img/structure/B2964701.png)